Comprehensive Technical Guide on 3-Nonan-5-ylpyridine (CAS 2961-48-0): Synthesis, Physicochemical Profiling, and Applications in Drug Design
Comprehensive Technical Guide on 3-Nonan-5-ylpyridine (CAS 2961-48-0): Synthesis, Physicochemical Profiling, and Applications in Drug Design
Executive Summary
The compound 3-nonan-5-ylpyridine (CAS 2961-48-0), systematically named 3-(1-butylpentyl)pyridine, represents a highly specialized subclass of 3-alkylpyridine alkaloids (3-APAs). Characterized by a pyridine core substituted at the meta (3-) position with a sterically demanding, branched 9-carbon alkyl chain, this molecule is a privileged scaffold in modern medicinal chemistry.
In drug design, the strategic placement of lipophilic branched chains on heteroaromatic rings serves a dual purpose: it significantly enhances membrane permeability while modulating the molecule's lipophilic efficiency (LipE) during target binding [2]. This whitepaper provides a rigorous technical breakdown of the physicochemical properties, self-validating synthetic protocols, and pharmacokinetic implications of 3-nonan-5-ylpyridine.
Physicochemical Profiling & Structural Causality
The substitution pattern of 3-nonan-5-ylpyridine is not merely structural; it is functionally deterministic. Unlike 2-substituted or 4-substituted pyridines, the 3-position minimizes steric hindrance around the basic nitrogen atom. This preserves the nitrogen's lone pair availability, allowing it to act as a potent hydrogen bond acceptor and a coordination ligand for metalloenzymes (such as the heme iron in Cytochrome P450) [1].
The presence of the highly lipophilic 1-butylpentyl group dramatically alters the solvation dynamics of the molecule. By increasing the desolvation penalty of the surrounding water network, the branched alkyl chain drives the molecule into lipid bilayers, enhancing its volume of distribution ( Vd ) and cellular uptake [4].
Quantitative Physicochemical Data
Table 1: Key Chemical and Physical Properties of 3-Nonan-5-ylpyridine
| Property | Value / Description | Analytical Causality / Impact |
| CAS Registry Number | 2961-48-0 | Unique identifier for regulatory tracking. |
| IUPAC Name | 3-(1-butylpentyl)pyridine | Defines the exact branching of the C9 chain. |
| Molecular Formula | C 14 H 23 N | Indicates a high carbon-to-heteroatom ratio. |
| Molecular Weight | 205.34 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da). |
| Predicted LogP | ~4.8 - 5.2 | High lipophilicity; drives passive transcellular diffusion [2]. |
| Physical State | Pale yellow to colorless liquid | Typical for medium-chain alkylpyridines at standard conditions. |
| Boiling Point | ~280-290 °C (estimated at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen) | Critical for target receptor anchoring [5]. |
| Hydrogen Bond Donors | 0 | Enhances blood-brain barrier (BBB) penetration. |
Synthetic Methodologies & Reaction Mechanisms
Synthesizing secondary alkyl-substituted pyridines is notoriously challenging. Traditional alkylation methods often fail due to the propensity of secondary alkyl-metal intermediates to undergo rapid β -hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.
To circumvent this, we employ a Negishi Cross-Coupling strategy. By utilizing an organozinc reagent (which is less basic and less prone to β -hydride elimination than Grignard reagents) alongside a palladium catalyst bearing a bulky, bidentate ligand like Pd(dppf)Cl 2 , we force the reductive elimination step to outpace decomposition pathways [3].
Protocol: Synthesis of 3-(1-Butylpentyl)pyridine via Negishi Coupling
Self-Validating System: This protocol utilizes GC-MS tracking at step 3 to ensure the organozinc formation is complete before introducing the expensive palladium catalyst, preventing catalyst poisoning and unreacted starting material carryover.
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Preparation of the Organozinc Reagent:
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In an oven-dried, argon-purged Schlenk flask, add activated zinc dust (1.5 eq) and anhydrous THF (0.5 M).
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Add a catalytic amount of 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) to activate the zinc surface.
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Slowly add 5-bromononane (1.2 eq) dropwise at 65 °C. Stir for 2 hours to form (1-butylpentyl)zinc bromide.
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Cross-Coupling Setup:
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In a separate flask, dissolve 3-bromopyridine (1.0 eq) and Pd(dppf)Cl 2 (5 mol%) in anhydrous THF.
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In-Situ Validation & Reaction:
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Validation Check: Quench a 0.1 mL aliquot of the zinc mixture with water and analyze via GC-MS to confirm the disappearance of 5-bromononane.
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Transfer the organozinc reagent via cannula into the palladium/3-bromopyridine solution.
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Heat the reaction mixture to 65 °C for 12 hours.
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Workup and Purification:
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Quench the reaction with saturated aqueous NH 4 Cl to destroy unreacted zinc species.
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Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to yield the pure 3-(1-butylpentyl)pyridine.
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Figure 1: Negishi cross-coupling workflow for the synthesis of 3-(1-butylpentyl)pyridine.
Pharmacokinetic Implications (ADME) & Metabolic Pathways
In the context of drug development, 3-alkylpyridines (3-APAs) are extensively studied for their biological activities, particularly as antiplasmodial and antimicrobial agents [4]. The 1-butylpentyl chain of CAS 2961-48-0 acts as a lipophilic anchor, embedding into the phospholipid bilayer of pathogenic cell membranes, disrupting cellular integrity.
However, this high lipophilicity makes the molecule a prime target for hepatic clearance. The primary metabolic liability of 3-nonan-5-ylpyridine lies in the branched alkyl chain. Cytochrome P450 enzymes (specifically CYP3A4) will preferentially attack the terminal methyl groups ( ω -oxidation) or the adjacent methylene groups ( ω−1 oxidation) due to the lack of steric shielding at the ends of the butyl chains. The pyridine nitrogen may also undergo oxidation by Flavin-containing monooxygenases (FMOs) to form a highly polar N-oxide, though this is usually a minor pathway compared to aliphatic oxidation [1].
Figure 2: Primary hepatic CYP450 metabolic degradation pathways for 3-alkylpyridines.
Analytical Characterization Protocol
To guarantee structural integrity and purity for downstream biological assays, the following self-validating analytical workflow must be executed.
Step 1: Gas Chromatography-Mass Spectrometry (GC-MS)
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Methodology: Inject 1 μ L of a 1 mg/mL solution (in dichloromethane) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100 °C to 280 °C at 15 °C/min.
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Causality & Expected Data: The electron ionization (EI) mass spectrum will show a distinct molecular ion peak at m/z 205 . The base peak will likely appear at m/z 148 , corresponding to the loss of a butyl radical (C 4 H 9∙ , mass 57) via α -cleavage. This fragmentation is highly diagnostic, as the resulting[Py-CH-C 4 H 9 ] + cation is resonance-stabilized by the pyridine ring.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Methodology: Dissolve 15 mg of the purified compound in 0.5 mL of CDCl 3 containing 0.03% v/v TMS as an internal standard. Acquire 1 H and 13 C spectra at 400 MHz and 100 MHz, respectively.
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Causality & Expected Data ( 1 H NMR):
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The electron-withdrawing nature of the pyridine nitrogen deshields the α -protons. Expect a doublet at ~8.4-8.5 ppm (H2, adjacent to N) and a doublet of doublets at ~8.4 ppm (H6).
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The methine proton (-CH-) of the 1-butylpentyl group will appear as a complex multiplet around ~2.5-2.7 ppm, shifted downfield due to the adjacent aromatic ring.
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The terminal methyl groups (-CH 3 ) will appear as a distinct overlapping triplet near ~0.8-0.9 ppm integrating to 6 protons, confirming the symmetrical branching of the alkyl chain.
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Conclusion
3-Nonan-5-ylpyridine (CAS 2961-48-0) is a structurally sophisticated heterocycle that leverages the electronic properties of a pyridine core and the extreme lipophilicity of a branched C9 chain. By utilizing robust transition-metal-catalyzed cross-coupling for its synthesis and understanding its metabolic vulnerabilities, drug development professionals can effectively deploy this scaffold in the creation of novel antimicrobial agents, kinase inhibitors, and membrane-modulating therapeutics.
References
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Title: Lipophilic Efficiency as an Important Metric in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation (Cross-Coupling Context) Source: Molecules (MDPI) URL: [Link]
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Title: Target-Guided Synthesis and Antiplasmodial Evaluation of a New Fluorinated 3-Alkylpyridine Marine Alkaloid Analog Source: ACS Omega URL: [Link]
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Title: Pyridones in drug discovery: Recent advances Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
